molecular formula C18H21ClN4O5S2 B11409647 5-chloro-2-(ethylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11409647
M. Wt: 473.0 g/mol
InChI Key: IXXOFOTVWUNILL-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, ethylsulfonyl, and piperidin-1-ylsulfonyl groups.

Preparation Methods

The synthesis of 5-chloro-2-(ethylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide involves multiple steps, including the formation of the pyrimidine ring and subsequent substitution reactions. The synthetic routes typically involve the use of reagents such as chloroform, ethylsulfonyl chloride, and piperidine. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-chloro-2-(ethylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and piperidin-1-ylsulfonyl groups play a crucial role in binding to these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein-protein interactions.

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-(ethylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide include other pyrimidine derivatives with different substituents. These compounds may have similar structures but differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and biological effects.

Properties

Molecular Formula

C18H21ClN4O5S2

Molecular Weight

473.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-(4-piperidin-1-ylsulfonylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H21ClN4O5S2/c1-2-29(25,26)18-20-12-15(19)16(22-18)17(24)21-13-6-8-14(9-7-13)30(27,28)23-10-4-3-5-11-23/h6-9,12H,2-5,10-11H2,1H3,(H,21,24)

InChI Key

IXXOFOTVWUNILL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)Cl

Origin of Product

United States

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